molecular formula C19H18N2O4 B2825447 ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate CAS No. 127828-84-6

ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate

Cat. No.: B2825447
CAS No.: 127828-84-6
M. Wt: 338.363
InChI Key: RICDNWUJMIELIV-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a methoxyphenyl group and an ethyl acetate moiety. Its molecular formula is C19H18N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core. This can be achieved by cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.

    Substitution with Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be done through a nucleophilic aromatic substitution reaction, where the phthalazinone core reacts with 4-methoxyphenyl halides in the presence of a base such as potassium carbonate.

    Esterification: Finally, the ethyl acetate moiety is introduced via esterification. This involves reacting the substituted phthalazinone with ethyl bromoacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the phthalazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Hydroxylated phthalazinone derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate exerts its effects is primarily through interaction with specific molecular targets. The phthalazinone core can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity and specificity, while the ethyl acetate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate can be compared with other phthalazinone derivatives:

    Ethyl 2-[4-(4-hydroxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    Ethyl 2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetate:

    Ethyl 2-[4-(4-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate: The nitro group can introduce different electronic effects, impacting its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-3-25-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICDNWUJMIELIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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